Hot-PC

Description

Overview of Phospholipid Oxidation Products in Chemical Systems

The oxidation of phospholipids (B1166683), particularly those containing polyunsaturated fatty acids (PUFAs) at the sn-2 position, gives rise to a complex mixture of products. mdpi.com This oxidation can be initiated by both enzymatic and non-enzymatic mechanisms. nih.gov Non-enzymatic oxidation by reactive oxygen species (ROS) can lead to the formation of hydroperoxides, which can then evolve into a variety of other functional groups, including hydroxides, keto-groups, and epoxy-groups. nih.gov

The oxidation of a single phospholipid molecule, such as 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphorylcholine (PAPC), can generate numerous fragmented and non-fragmented oxidized species. researchgate.netnih.gov These products are characterized by modifications to the fatty acid chains, which can include the formation of reactive aldehyde groups. researchgate.netresearchgate.net These aldehydes can, in turn, react with primary amines to form Schiff bases, potentially leading to the crosslinking of molecules. researchgate.net

The Role of Lysophosphatidylcholines as Chemical Precursors and Products

Lysophosphatidylcholines (LPCs) are key intermediates in lipid metabolism and are structurally related to phosphatidylcholines, differing by the absence of one fatty acid chain. wikipedia.org LPCs can be formed from the hydrolysis of phosphatidylcholines by phospholipase A2 (PLA2) enzymes. nih.gov This process is part of the Lands cycle, a continuous remodeling pathway for phospholipids. nih.gov

Conversely, LPCs can also serve as precursors for the synthesis of specific phosphatidylcholines through the action of lysophosphatidylcholine (B164491) acyltransferases (LPCATs). nih.gov In the context of oxidized phospholipids, the enzymatic cleavage of an oxidized fatty acid from an OxPC molecule by an enzyme like platelet-activating factor acetylhydrolase (PAF-AH) can generate a lysophosphatidylcholine. nih.gov Furthermore, the re-esterification of a free oxidized fatty acid into a lysophosphatidylcholine molecule represents an alternative pathway for the formation of oxidized phospholipids. nih.gov

Historical Development and Current Research Significance of HOT-PC in Lipid Chemistry

The study of oxidized phospholipids has gained significant traction due to their association with a wide range of physiological and pathological processes. researchgate.net Initially recognized for their role in the modification of low-density lipoproteins (LDL) and their implication in atherosclerosis, the research scope has expanded considerably. nih.govnih.gov

Current research highlights the dual nature of oxidized phospholipids, which can exhibit both detrimental and beneficial effects depending on their specific chemical structures and the biological context. mdpi.com For instance, certain oxidized PAPC products have been shown to possess anti-inflammatory properties. mdpi.com The recognition of specific OxPL structures by receptors of the innate immune system, such as CD36, underscores their importance as signaling molecules. nih.govnih.gov The ongoing investigation into the precise chemical structures of different OxPL species and their interactions with biological systems remains a key area of research in lipid chemistry.

Classification within the Broader Family of Oxygenated Fatty Acid Derivatives

This compound, or more accurately, oxidized phosphatidylcholines, belong to the broad class of oxygenated fatty acid derivatives . Fatty acids are carboxylic acids with an aliphatic chain. wikipedia.org They can be classified based on the length of their carbon chain and the degree of saturation. metwarebio.com

Oxygenated fatty acids, also known as hydroxy-fatty acids, are derivatives of saturated or unsaturated fatty acids that contain one or more hydroxyl groups. avantiresearch.com This family of compounds is a subset of oxylipins . researchgate.net Oxidized phospholipids like OxPC are complex lipids that contain these oxygenated fatty acid residues esterified to a glycerol (B35011) backbone, along with a phosphocholine (B91661) headgroup. lipidmaps.org Therefore, they can be considered a specialized subclass within the larger family of oxygenated fatty acid derivatives, distinguished by their phospholipid structure.

Data Tables

The following tables provide a summary of the key chemical entities discussed in this article.

Table 1: Key Chemical Compounds and Their Descriptions

| Compound Name | Abbreviation | Description |

| Phosphatidylcholine | PC | A class of phospholipids that are a major component of biological membranes. wikipedia.org |

| Oxidized Phosphatidylcholine | OxPC | A family of molecules derived from the oxidation of phosphatidylcholines. researchgate.netnih.gov |

| Lysophosphatidylcholine | LPC | A class of phospholipids derived from the hydrolysis of one fatty acid from a phosphatidylcholine. wikipedia.org |

| 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphorylcholine | PAPC | A specific, common phosphatidylcholine that is often studied as a precursor to oxidized species. nih.govmdpi.com |

| Fatty Acid | FA | A carboxylic acid with a long aliphatic chain, which is a fundamental component of many lipids. wikipedia.org |

| Oxygenated Fatty Acid | - | A fatty acid derivative containing one or more hydroxyl groups. avantiresearch.com |

Table 2: Classification of Fatty Acid Derivatives

| Class | Sub-Class | Example | Key Feature |

| Fatty Acids wikipedia.org | Saturated Fatty Acid metwarebio.com | Palmitic Acid | No double bonds in the aliphatic chain. |

| Monounsaturated Fatty Acid metwarebio.com | Oleic Acid | One double bond in the aliphatic chain. | |

| Polyunsaturated Fatty Acid metwarebio.com | Arachidonic Acid | Two or more double bonds in the aliphatic chain. | |

| Oxygenated Fatty Acid Derivatives avantiresearch.com | Hydroxy-fatty acids avantiresearch.com | - | Contains at least one hydroxyl group. |

| Oxidized Phospholipids researchgate.net | Oxidized PAPC | A phospholipid containing an oxygenated fatty acid. |

Structure

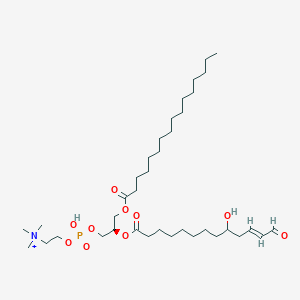

2D Structure

Properties

Molecular Formula |

C37H71NO10P+ |

|---|---|

Molecular Weight |

720.9 g/mol |

IUPAC Name |

2-[[(2R)-3-hexadecanoyloxy-2-[(E)-9-hydroxy-13-oxotridec-11-enoyl]oxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |

InChI |

InChI=1S/C37H70NO10P/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-27-36(41)45-32-35(33-47-49(43,44)46-31-29-38(2,3)4)48-37(42)28-22-19-16-17-20-25-34(40)26-23-24-30-39/h23-24,30,34-35,40H,5-22,25-29,31-33H2,1-4H3/p+1/b24-23+/t34?,35-/m1/s1 |

InChI Key |

RNMSZKHDYATHCY-SXMRASBKSA-O |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCC(C/C=C/C=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCC(CC=CC=O)O |

Synonyms |

1-(9-hydroxy-13-oxotridec-11-enoyl)-2-palmitoylphosphatidylcholine HOT-PC |

Origin of Product |

United States |

Synthetic Methodologies for Hot Pc and Its Structural Analogs

Retrosynthetic Analysis of the HOT-PC Scaffold

A retrosynthetic analysis of the this compound scaffold identifies the primary strategic disconnections at the ester and phosphodiester linkages. This approach breaks the target molecule down into three fundamental building blocks:

The oxidized fatty acid: (11E)-9-Hydroxy-13-Oxotridec-11-Enoic Acid.

A chiral glycerol (B35011) backbone.

A phosphocholine (B91661) headgroup.

The most common synthetic strategy involves a convergent approach. First, the lysophosphatidylcholine (B164491) (LPC) backbone is synthesized by assembling the glycerol unit and the phosphocholine headgroup, with a standard fatty acid (like palmitic acid) typically installed at the sn-1 position. researchgate.netnih.gov Separately, the highly functionalized (11E)-9-Hydroxy-13-Oxotridec-11-Enoic Acid is prepared. The final step is the esterification of this oxidized fatty acid to the free hydroxyl group at the sn-2 position of the LPC backbone. nih.govnih.gov This method allows for better control and purification of the complex oxidized side chain before its attachment to the sensitive phospholipid framework.

An alternative, though less controlled, pathway could involve the direct oxidation of a precursor phospholipid containing a polyunsaturated fatty acid at the sn-2 position. nih.govnih.gov However, achieving the specific oxidation pattern of this compound with high selectivity through this method is exceptionally challenging due to the multiple potential reaction sites on the fatty acid chain.

Precursor Chemistry and Synthesis of the (11E)-9-Hydroxy-13-Oxotridec-11-Enoic Acid Moiety

The synthesis of the (11E)-9-Hydroxy-13-Oxotridec-11-Enoic Acid moiety is the most challenging aspect of the total synthesis of this compound. This specific structure contains a carboxylic acid, a secondary alcohol at C-9, a trans-double bond at C-11, and a terminal oxo group. The synthesis requires precise methods for carbon-carbon bond formation and the regio- and stereoselective introduction of oxygenated functional groups. While a direct synthesis for this exact molecule is not widely documented, a plausible route can be constructed based on established methodologies for creating similar oxidized linoleic acid derivatives like HODEs (hydroxyoctadecadienoic acids) and KODEs (keto-octadecadienoic acids). gsartor.orgnih.govmdpi.com

The creation of the tri-substituted E-alkene within the fatty acid chain is a critical step. Several modern organic chemistry reactions can be employed to construct this motif with high stereoselectivity. nih.gov The choice of reaction often depends on the available starting materials and the functional groups already present in the molecule.

Key strategies include:

Horner-Wadsworth-Emmons (HWE) Reaction: This is one of the most reliable methods for generating E-alkenes. It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. By using the appropriate phosphonate (B1237965) reagent and reaction conditions, the (E)-alkene can be formed with high selectivity.

Wittig Reaction: While classic Wittig reactions often yield mixtures of E/Z isomers, stabilized ylides tend to favor the E-alkene, providing another viable route.

Palladium-Catalyzed Cross-Coupling Reactions: Methods such as the Heck or Suzuki reactions can be used to form the C-C double bond. For instance, a reductive Heck approach can couple terminal dienes with enol triflates to generate complex tri- and tetrasubstituted alkenes. nih.govacs.org These methods offer good functional group tolerance. researchgate.net

Table 1: Alkene Functionalization Strategies

| Method | Reactants | Selectivity | Advantages |

|---|---|---|---|

| Horner-Wadsworth-Emmons | Phosphonate ester, Aldehyde/Ketone, Base | High E-selectivity | Excellent stereocontrol, mild conditions. |

| Wittig Reaction (with stabilized ylides) | Phosphonium ylide, Aldehyde/Ketone | Moderate to high E-selectivity | Wide substrate scope. |

| Heck Reaction | Alkene, Vinyl/Aryl halide, Pd catalyst, Base | Varies with conditions | Good functional group tolerance. nih.gov |

| Suzuki Coupling | Vinyl boronic acid/ester, Vinyl halide, Pd catalyst, Base | Stereoretentive | Mild conditions, high yields. |

The introduction of the hydroxyl and oxo groups at specific positions (C-9 and C-13, respectively) demands highly selective reactions. Both enzymatic and chemical methods are available for these transformations. frontiersin.org

Hydroxylation: Enzymatic hydroxylation using cytochrome P450 monooxygenases or lipoxygenases offers unparalleled regio- and stereoselectivity. nih.govresearchgate.net For example, different lipoxygenase enzymes can selectively oxygenate linoleic acid at either the C-9 or C-13 position to produce precursors for 9-HODE or 13-HODE. nih.govresearchgate.net Chemical methods for asymmetric hydroxylation, such as the Sharpless asymmetric dihydroxylation or epoxidation followed by regioselective ring-opening, can also be employed to install the chiral hydroxyl group at C-9. researchgate.net

Oxidation: The terminal oxo group can be generated by the oxidation of a primary alcohol. Reagents like Dess-Martin periodinane (DMP) or Swern oxidation conditions are effective for this transformation. nih.gov Alternatively, ozonolysis of a terminal alkene followed by a reductive workup can yield the desired aldehyde. The formation of a keto group, such as in 13-KODE from 13-HODE, is typically achieved by the oxidation of a secondary alcohol using similar reagents. mdpi.com

Table 2: Selective Oxidation and Hydroxylation Reagents

| Transformation | Reagent/Method | Selectivity | Comments |

|---|---|---|---|

| Alkene to Chiral Diol | Sharpless Asymmetric Dihydroxylation | High Enantioselectivity | Provides chiral diols which can be further manipulated. |

| Allylic Hydroxylation | Selenium Dioxide (SeO₂) | Regioselective | Introduces hydroxyl group adjacent to a double bond. |

| Fatty Acid Hydroxylation | Cytochrome P450 / Lipoxygenase | High Regio- and Stereoselectivity | Biomimetic approach, yields specific isomers. frontiersin.orgnih.gov |

| Alcohol to Aldehyde/Ketone | Dess-Martin Periodinane (DMP) | High selectivity | Mild conditions, good for complex molecules. nih.gov |

| Alcohol to Aldehyde/Ketone | Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) | High selectivity | Requires low temperatures, avoids over-oxidation. |

Achieving the correct final structure of the oxidized fatty acid hinges on the precise control of stereochemistry at the C-9 hydroxyl center and the C-11 double bond, as well as the regioselectivity of the oxygenation.

Stereocontrol: The synthesis of an enantiomerically pure C-9 alcohol can be achieved by using a chiral starting material (chiral pool synthesis), employing a chiral catalyst (asymmetric synthesis), or by resolving a racemic mixture. nih.gov The (E)-geometry of the C-11 double bond is best controlled through reactions like the HWE, as mentioned previously.

Regiocontrol: In a chemical synthesis, regioselectivity is often dictated by the strategic placement of functional groups and protecting groups that direct reagents to a specific site. For example, the position of hydroxylation can be predetermined by starting with a molecule that already contains a functional group handle at the desired carbon. Enzymatic strategies inherently provide high regioselectivity, with enzymes like CYP450s capable of hydroxylating fatty acids at specific terminal, sub-terminal, or in-chain positions. nih.govresearchgate.net

Synthesis of the Lysophosphatidylcholine Backbone

The lysophosphatidylcholine (LPC) backbone is the structural foundation onto which the oxidized fatty acid is attached. The synthesis of LPC is a well-established process in lipid chemistry, though it presents its own challenges, such as the potential for acyl migration. nih.govnih.gov The goal is to produce a 1-acyl-2-hydroxy-sn-glycero-3-phosphocholine intermediate.

The synthesis typically begins from a chiral three-carbon building block, most commonly (R)- or (S)-2,3-O-isopropylidene-sn-glycerol (also known as solketal). researchgate.netnih.gov This ensures the correct stereochemistry of the final phospholipid. The process involves a series of protection, acylation, deprotection, and phosphorylation steps. creative-proteomics.comfrontiersin.org

The differential reactivity of the three hydroxyl groups on the glycerol backbone must be managed using a robust protecting group strategy. mdpi.com This allows for the selective functionalization of the sn-1, sn-2, and sn-3 positions.

A typical synthetic sequence is as follows:

Protection: The sn-2 and sn-3 hydroxyls of sn-glycerol are protected, often as an acetonide using (S)-solketal.

Acylation at sn-1: The free primary hydroxyl at the sn-1 position is acylated with a saturated fatty acid (e.g., palmitoyl (B13399708) chloride) to form the sn-1 ester bond.

Deprotection: The isopropylidene protecting group is removed under acidic conditions to reveal the sn-2 and sn-3 hydroxyls.

Selective Protection: The primary hydroxyl at sn-3 is selectively protected, for example, with a bulky trityl or silyl (B83357) group, leaving the sn-2 hydroxyl free. This step is often challenging and can be bypassed by other strategies.

Phosphorylation: An alternative and more common route after step 3 is to directly phosphorylate the primary sn-3 hydroxyl. This can be done with high regioselectivity due to the higher reactivity of the primary versus the secondary alcohol. Various reagents like 2-chloro-1,3,2-dioxaphospholane (B43518) or phosphoramidites are used, followed by the addition of choline (B1196258). nih.govyoutube.com

Final LPC: This sequence yields the desired 1-acyl-2-hydroxy-sn-glycero-3-phosphocholine, which is ready for coupling with the oxidized fatty acid chain. Care must be taken during purification to avoid acyl migration from the sn-1 to the sn-2 position. nih.gov

Table 3: Common Protecting Groups in Glycerol Synthesis

| Protecting Group | Abbreviation | Introduction | Removal | Stability |

|---|---|---|---|---|

| Isopropylidene (Acetonide) | - | Acetone, Acid catalyst | Mild acid (e.g., aq. AcOH) | Base stable, acid labile. researchgate.net |

| Benzyl | Bn | Benzyl bromide, Base (e.g., NaH) | Hydrogenolysis (H₂, Pd/C) | Acid/base stable. |

| p-Methoxybenzyl | PMB | PMB-Cl, Base | Oxidative (DDQ, CAN) | Base stable, acid labile. mdpi.com |

| Trityl | Tr | Trityl chloride, Pyridine | Mild acid (e.g., TFA) | Base stable, very acid labile. |

| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | Fluoride ion (e.g., TBAF) | Acid/base stable (more labile than TIPS). |

Phosphorylation Methodologies

The introduction of the phosphate (B84403) moiety is a critical step in the synthesis of this compound. Both chemical and enzymatic methods have been developed to achieve this transformation efficiently.

In chemical synthesis, a common approach involves the use of powerful phosphorylating agents. For instance, phosphoryl oxychloride (POCl₃) can be used to phosphorylate a protected glycerol backbone or a choline derivative. A two-step chemical synthesis applicable to flow reactors has been developed for L-α-glycerylphosphorylcholine (GPC), a key precursor. mdpi.com In the first step, phosphoryl choline is synthesized by reacting choline chloride with POCl₃. mdpi.com This method provides a foundational block that can be later coupled with the diacylglycerol component.

Enzymatic phosphorylation offers high specificity and operates under mild conditions, mirroring biological pathways. In the de novo biosynthesis of phosphatidylcholine (the CDP-choline or Kennedy pathway), choline is first phosphorylated to phosphocholine by the enzyme choline kinase (CK). aocs.orgnih.gov This step is the initial commitment of choline to the pathway. Subsequently, the enzyme CTP:phosphocholine cytidylyltransferase (CT) catalyzes the reaction of phosphocholine with cytidine (B196190) triphosphate (CTP) to form cytidine diphosphate-choline (CDP-choline). aocs.orgnih.gov This activated form of choline is then ready for linkage to a diacylglycerol backbone.

Table 1: Key Enzymes in the Biosynthetic Phosphorylation of the Choline Headgroup

| Enzyme | Abbreviation | Function | Pathway |

| Choline Kinase | CK | Phosphorylates choline to phosphocholine. aocs.orgnih.gov | CDP-choline Pathway |

| CTP:phosphocholine cytidylyltransferase | CT | Converts phosphocholine to the activated CDP-choline. aocs.orgnih.gov | CDP-choline Pathway |

Choline Linkage Formation

Once the activated phosphocholine donor is prepared, it must be linked to the diacylglycerol (DAG) backbone.

In the predominant biological pathway, the final step is catalyzed by CDP-choline:1,2-diacylglycerol cholinephosphotransferase (CPT). aocs.org This enzyme, located at the endoplasmic reticulum, facilitates the transfer of the phosphocholine group from CDP-choline to the sn-3 position of a 1,2-diacylglycerol molecule, yielding phosphatidylcholine. aocs.orgnih.gov To produce this compound specifically, the DAG substrate would need to be 1-hexadecanoyl-2-(9Z-octadecenoyl)-sn-glycerol.

Another biological route, primarily active in the liver, involves the three-step methylation of phosphatidylethanolamine (B1630911) (PE), catalyzed by phosphatidylethanolamine N-methyltransferase (PEMT). aocs.orgyoutube.com This pathway uses S-adenosyl methionine (SAM) as the methyl donor to convert the ethanolamine (B43304) headgroup into a choline headgroup. youtube.comwikipedia.org

In chemical flow synthesis, the choline linkage can be formed by reacting the previously synthesized phosphoryl choline with a glycerol derivative, such as (R)-(−)-3-chloro-1,2-propanediol, under basic conditions to produce GPC. mdpi.com This GPC can then be acylated to form the final this compound product.

Esterification and Acylation Reactions for this compound Formation

The attachment of the correct fatty acids at the specific sn-1 and sn-2 positions of the glycerol backbone is arguably the most challenging aspect of this compound synthesis.

Chemoselective Esterification of the Fatty Acid to Lysophosphatidylcholine

A highly effective strategy for synthesizing mixed-acid phospholipids (B1166683) like this compound is the acylation of a lysophosphatidylcholine (LPC). This process involves starting with a precursor that already contains one of the desired fatty acids, for example, 1-hexadecanoyl-sn-glycero-3-phosphocholine (1-palmitoyl-LPC), and then selectively esterifying the second fatty acid (oleic acid) at the vacant sn-2 position.

Enzymatic methods are particularly well-suited for this purpose due to their high regioselectivity. Phospholipases and lipases are widely used. mdpi.com For instance, immobilized lipase (B570770) B from Candida antarctica (often known by its commercial name, Novozym 435) has been shown to selectively catalyze the esterification of GPC or LPC with fatty acids. mdpi.comresearchgate.net The synthesis of oleoyl-lysophosphatidylcholine has been achieved through the direct lipase-catalyzed esterification of GPC with oleic acid in a solvent-free system, demonstrating the feasibility of attaching specific acyl chains. nih.gov The reaction can be driven to high conversion by carefully selecting the appropriate enzyme and reaction conditions.

Chemical acylation methods are also available. A high-yield synthesis of various phosphatidylcholines from sn-glycero-3-phosphocholine has been described using fatty acid anhydrides in the presence of 4-pyrrolidinopyridine (B150190) as a catalyst. nih.gov This method allows for the large-scale production and purification of the target phospholipid in a minimal amount of time. nih.gov

Optimization of Reaction Conditions and Yields

Achieving high yields of pure this compound requires careful optimization of the reaction parameters for the esterification or acylation step. Key variables include the choice of catalyst, temperature, substrate molar ratios, solvent, and water content.

In lipase-catalyzed reactions, the source of the enzyme is critical. A study comparing immobilized lipases for the synthesis of oleoyl-lysophosphatidylcholine found that Lipozyme RM-IM (from Rhizomucor miehei) was more efficient than Novozym 435 or Lipozyme TL-IM (from Thermomyces lanuginosus). nih.gov Optimal conditions were identified as a GPC to oleic acid molar ratio of 1:20, a catalyst amount of 10% (w/w), and a temperature of 50°C, which resulted in a 75% yield after 24 hours without the need for water removal. nih.gov

Response surface methodology has been employed to optimize the lipase-catalyzed interesterification of soybean phosphatidylcholine to increase its oleic acid content. nih.gov The study identified the most influential factors and their optimal levels for maximizing incorporation and recovery.

Table 2: Optimized Conditions for Lipase-Catalyzed Phosphatidylcholine Modification

| Parameter | Optimized Value (Interesterification) nih.gov | Optimized Value (Direct Esterification) nih.gov |

| Catalyst | Novozym 435 | Lipozyme RM-IM |

| Lipase Dosage | 13% (of substrate mass) | 10% (of substrate mass) |

| Temperature | 55°C | 50°C |

| Water Amount | 5% (based on PC mass) | Not removed |

| Reaction Time | 8 hours | 24 hours |

| Substrate Ratio | 1:3 (PC acyl groups:COO acyl groups) | 1:20 (GPC:Oleic Acid) |

| Result | 40.8% oleic acid content, 69.0% PC recovery | 75% yield of oleoyl-lysophosphatidylcholine |

Total Synthesis Approaches for this compound

Total synthesis aims to construct the this compound molecule from basic starting materials, providing absolute control over the stereochemistry and the identity of the acyl chains.

Convergent Synthesis Strategies

Convergent synthesis is a highly efficient approach for complex molecules like this compound. This strategy involves preparing key fragments of the molecule independently and then coupling them in the final stages of the synthesis. For phosphatidylcholines, a typical convergent route involves the synthesis of a well-defined 1,2-diacylglycerol and a phosphocholine headgroup precursor, which are then joined.

This mirrors the biological CDP-choline pathway, which can be considered a natural convergent synthesis where the cell prepares 1,2-diacylglycerol and CDP-choline separately before combining them. wikipedia.org A chemical convergent synthesis would first involve the preparation of 1-hexadecanoyl-2-(9Z-octadecenoyl)-sn-glycerol. This can be achieved through a multi-step process starting from a chiral precursor like sn-glycerol-3-phosphate or solketal, involving protection/deprotection steps and sequential, regioselective esterification with palmitic acid and oleic acid.

In parallel, the phosphocholine headgroup is prepared. The resulting stereo-defined diacylglycerol is then phosphorylated and coupled with the choline component to complete the synthesis. This approach, while often lengthy, ensures the production of a single, well-defined molecular species, which is crucial for research and pharmaceutical applications.

Stepwise Elaboration Methods

The synthesis of this compound, or (11E)-9-hydroxy-13-oxotridec-11-enoate ester of 2-lysophosphatidylcholine, is a multi-step process that builds the molecule in a controlled, stepwise fashion. researchgate.net A key strategy involves the synthesis of the oxidized fatty acid component first, followed by its attachment to the glycerophosphocholine backbone.

One documented approach begins with the synthesis of a lactone, 8-(3-oxo-1H,6H-2-oxinyl)octanoic acid. This lactone is believed to be a stable intermediate derived from (11E)-9-hydroxy-13-oxotridec-11-enoic acid (HOT), which is formed during the autoxidation of linoleic acid. researchgate.net The synthesis of this lactone provides a stable precursor to the desired oxidized fatty acid.

Once the HOT component is synthesized, it can be coupled with a lysophosphatidylcholine (LPC) molecule. A common method for this is a two-step synthesis starting from 1-palmitoyl-sn-glycero-3-phosphocholine. researchgate.net This stepwise elaboration ensures the correct placement of the oxidized fatty acid at the sn-2 position of the glycerol backbone, yielding the final this compound molecule.

The general procedure for creating similar phosphocholines involves preparing the desired acyl-sn-glycero-3-phosphocholines from a corresponding lysophosphatidylcholine. researchgate.net For instance, 1-palmitoyl-2-(conjugated)linoleoyl-sn-glycero-3-phosphocholine has been synthesized in a two-step process with high yield. researchgate.net This highlights the modularity of the stepwise approach, allowing for the incorporation of various fatty acids.

Table 1: Key Intermediates and Reagents in the Stepwise Synthesis of this compound Analogs

| Compound/Reagent | Role in Synthesis | Reference |

| 8-(3-oxo-1H,6H-2-oxinyl)octanoic acid | Stable lactone precursor to the HOT fatty acid | researchgate.net |

| 1-palmitoyl-sn-glycero-3-phosphocholine | Lysophosphatidylcholine backbone for coupling | researchgate.net |

| Conjugated Linoleic Acid (CLA) | Used to synthesize analogous phospholipids | researchgate.net |

Synthetic Routes for Isotopic Labeling of this compound for Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the path of atoms through reactions and metabolic pathways. wikipedia.org For a molecule like this compound, isotopic labeling can provide crucial insights into its formation, degradation, and interaction with biological systems. The synthesis of isotopically labeled this compound would involve incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into its structure. wikipedia.org

There are two primary strategies for isotopic labeling:

Exchange Reactions: In some cases, it is possible to exchange existing atoms in the final molecule with their isotopes. For example, hydrogen-deuterium exchange can be used to replace specific protons with deuterium. wikipedia.orgresearchgate.net However, this method is often limited to acidic or aromatic protons and may not be suitable for labeling the core structure of this compound under mild conditions. researchgate.net

Stepwise Synthesis with Labeled Precursors: A more common and versatile approach is to build the molecule from smaller, already labeled starting materials. researchgate.net For this compound, this would involve synthesizing either the fatty acid component (HOT) or the glycerophosphocholine backbone using isotopically labeled reagents.

For instance, to study the metabolism of the fatty acid portion, one could synthesize HOT using ¹³C-labeled precursors. This would allow researchers to track the fate of the carbon atoms using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnumberanalytics.com Similarly, labeling the choline headgroup with ¹⁵N could elucidate its role in specific signaling pathways.

The choice of isotopic label and its position within the this compound molecule is dictated by the specific mechanistic question being investigated. nih.govresearchgate.net For example, studying enzymatic mechanisms often involves the use of substrates with stereoselective isotopic labeling to understand the precise stereochemistry of the reaction. researchgate.net

Table 2: Common Isotopes and Detection Methods for Mechanistic Studies

| Isotope | Detection Method | Application in this compound Studies | Reference |

| ²H (Deuterium) | Mass Spectrometry, NMR Spectroscopy | Tracing hydrogen exchange reactions, kinetic isotope effect studies | wikipedia.orgresearchgate.net |

| ¹³C | Mass Spectrometry, NMR Spectroscopy | Metabolic flux analysis, elucidating reaction mechanisms | wikipedia.orgnumberanalytics.com |

| ¹⁵N | Mass Spectrometry, NMR Spectroscopy | Studying the fate of the choline headgroup | wikipedia.orgresearchgate.net |

Synthesis of Modified this compound Analogs for Structure-Reactivity Relationship Studies

Structure-reactivity relationship (SRR) studies aim to understand how the chemical structure of a molecule influences its reactivity. researchgate.net In the context of this compound, this involves synthesizing a series of analogs with systematic modifications and evaluating how these changes affect properties such as stability, enzymatic susceptibility, or signaling activity.

The synthesis of these analogs often leverages the same stepwise elaboration methods described in section 2.5.2. By varying the building blocks, a diverse library of this compound analogs can be created. Key areas for modification include:

The Fatty Acid Chain: The length, degree of saturation, and position and nature of oxygen-containing functional groups on the acyl chain can be altered. For example, synthesizing analogs with different hydroperoxide or ketone positions would help to pinpoint the structural features essential for a specific biological activity.

The Glycerol Backbone: While less common, modifications to the glycerol moiety could be explored to understand the importance of its stereochemistry and the phosphate linkage.

The Phosphocholine Headgroup: The structure of the headgroup can be modified to investigate its role in receptor binding or membrane localization.

Quantitative structure-reactivity relationship (QSRR) models can be developed from the data obtained from these analogs. These models use computational methods to correlate structural descriptors with observed reactivity, providing predictive power for the design of new molecules with desired properties. researchgate.net

Table 3: Examples of Structural Modifications in this compound Analogs for SRR Studies

| Modification Site | Type of Modification | Purpose of Study | Reference |

| sn-2 Acyl Chain | Replacement with Conjugated Linoleic Acid (CLA) | To assess the role of the oxidized fatty acid moiety in cytotoxic activity. | researchgate.net |

| sn-2 Acyl Chain | Variation in chain length and oxidation state | To determine the optimal structure for a specific biological target. | researchgate.netnih.gov |

| Phosphocholine Headgroup | Alteration of the quaternary ammonium (B1175870) group | To investigate the influence of the headgroup on membrane interactions. | rsc.org |

Chemical Mechanisms of Formation and Transformation of Hot Pc

Non-Enzymatic Autoxidation Pathways Leading to HOT-PC Formation

The non-enzymatic formation of this compound is a result of the autoxidation of PUFAs, particularly linoleic acid, esterified to the phosphatidylcholine molecule. This process is a free-radical chain reaction consisting of three main stages: initiation, propagation, and termination. mdpi.comresearchgate.net

The primary pathway to this compound involves the radical-mediated peroxidation of PUFAs. Linoleic acid, a common omega-6 fatty acid found in cellular membranes, is a key precursor. The process begins with the abstraction of a hydrogen atom from a bis-allylic carbon on the PUFA chain. mdpi.com This initial event creates a carbon-centered lipid radical (L•), which is stabilized by resonance. The autoxidation of linoleic acid specifically yields monohydroperoxides, namely 13-hydroperoxy-9,11-octadecadienoic acid (13-HPODE) and 9-hydroperoxy-10,12-octadecadienoic acid (9-HPODE). nih.govmdpi.com When linoleic acid is part of a phosphatidylcholine molecule, this oxidation leads to the formation of this compound.

Reactive Oxygen Species (ROS) are critical initiators of lipid peroxidation. mdpi.com Species such as the hydroxyl radical (•OH) are highly reactive and can readily abstract a hydrogen atom from a PUFA, triggering the oxidation cascade. mdpi.com The formation of ROS can be induced by various factors, including heat and exposure to certain chemicals. nih.govresearchgate.net Heat can activate dissolved oxygen, leading to the generation of singlet oxygen (¹O₂), superoxide (B77818) radicals (O₂⁻•), and ultimately hydrogen peroxide (H₂O₂), all of which contribute to the oxidative environment. nih.gov The initiation phase can be summarized by the reaction:

Initiation: PUFA-H + Initiator (e.g., •OH) → PUFA• + H₂O

This step is the formation of a radical molecule from a membrane PUFA, which is triggered by its interaction with radicals like the hydroxyl radical. mdpi.com

Once a lipid radical (PUFA•) is formed, the propagation phase begins, creating a self-sustaining chain reaction. researchgate.netlibretexts.org

Propagation Step 1: The carbon-centered lipid radical reacts rapidly with molecular oxygen (O₂) to form a lipid peroxyl radical (PUFA-OO•).

PUFA• + O₂ → PUFA-OO•

Propagation Step 2: This peroxyl radical can then abstract a hydrogen atom from an adjacent PUFA molecule, generating a lipid hydroperoxide (PUFA-OOH)—the "HOT" moiety in this compound—and a new lipid radical. chemistrysteps.com This new radical can then continue the chain reaction.

PUFA-OO• + PUFA-H → PUFA-OOH + PUFA•

The chain reaction continues until the radicals are neutralized in the termination phase. libretexts.orgmasterorganicchemistry.com Termination occurs when two radical species react with each other to form a stable, non-radical product. pearson.comyoutube.com

Termination Steps:

PUFA• + PUFA• → PUFA-PUFA

PUFA-OO• + PUFA-OO• → PUFA-O-O-PUFA + O₂

PUFA-OO• + PUFA• → PUFA-O-O-PUFA

| Reaction Stage | Generic Reaction | Description |

|---|---|---|

| Initiation | PUFA-H + •OH → PUFA• + H₂O | A reactive oxygen species abstracts a hydrogen atom, creating a lipid radical. mdpi.com |

| Propagation | PUFA• + O₂ → PUFA-OO• PUFA-OO• + PUFA-H → PUFA-OOH + PUFA• | The lipid radical reacts with oxygen, and the resulting peroxyl radical abstracts hydrogen from another PUFA, propagating the chain. chemistrysteps.com |

| Termination | PUFA-OO• + PUFA• → PUFA-O-O-PUFA | Two radicals combine to form a stable, non-radical product, ending the chain reaction. pearson.com |

The autoxidation of linoleic acid is not random; it leads to the formation of specific isomers. The primary products are hydroperoxides where the double bonds have shifted to a conjugated system. For linoleic acid, this results in two main positional isomers: 9-hydroperoxyoctadecadienoic acid (9-HPODE) and 13-hydroperoxyoctadecadienoic acid (13-HPODE). nih.gov The formation of these isomers is a key aspect of this compound chemistry. nih.gov

During non-enzymatic autoxidation, the formation of these isomers occurs in roughly equal amounts. Furthermore, the process typically yields a racemic mixture of stereoisomers (both R and S configurations at the carbon atom bearing the hydroperoxy group). This is in contrast to enzymatic oxidation, which is highly stereospecific. The diversity of isomers can be extensive, as autoxidation can lead to a variety of chemical functions, including carbonyls and hydroperoxyls, further promoting the formation of multiple isomeric products. copernicus.org

Chemical Degradation Pathways of this compound

This compound is a relatively unstable molecule that can undergo further reactions, including degradation through hydrolysis.

The structure of this compound contains ester bonds linking the oxidized fatty acid and the other fatty acid to the glycerol (B35011) backbone, as well as a phosphodiester bond in the polar head group. These bonds are susceptible to hydrolysis, a chemical reaction in which a water molecule cleaves the bond.

Ester Bond Hydrolysis: The ester linkages can be hydrolyzed, releasing the hydroperoxy fatty acid (e.g., 13-HPODE) and lysophosphatidylcholine (B164491). This reaction can be catalyzed by acids or bases and is also influenced by temperature. researchgate.net Studies on other esters show that hydrolysis rates generally increase with temperature and at extreme pH values. researchgate.netnih.gov For instance, the ester groups in polycarbonate (a different type of polymer but containing ester bonds) are known to hydrolyze when exposed to hot water over extended periods. researchgate.net

Phosphate (B84403) Bond Hydrolysis: The phosphodiester bond in the phosphatidylcholine head group can also undergo hydrolysis, though it is generally more stable than the ester bonds. This reaction is a critical process in cellular signaling and biochemistry. rsc.org The mechanism can be complex, often involving a nucleophilic attack on the phosphorus atom. longdom.orgacs.org The rate of hydrolysis is significantly influenced by factors such as pH, temperature, and the presence of metal ions which can act as catalysts. nih.govrsc.org

| Bond Type | Influencing Factors | General Outcome |

|---|---|---|

| Acyl-Ester Bond | pH (acid/base catalysis), Temperature | Release of oxidized fatty acid (e.g., HPODE) and lysophosphatidylcholine. researchgate.net |

| Phosphodiester Bond | pH, Temperature, Metal Ion Catalysts | Cleavage of the polar head group, yielding phosphatidic acid and choline (B1196258). rsc.orglongdom.org |

Further Oxidation and Fragmentation Mechanisms

The initial hydroperoxy species formed from the oxidation of phosphatidylcholines, such as phosphatidylcholine hydroperoxide (PCOOH), are often precursors to compounds like this compound. nih.govkobe-u.ac.jp These hydroperoxides are relatively unstable and can undergo further reactions.

Oxidation Pathways: The oxidation of phosphatidylcholine (PC) can be initiated by various means, including enzymes like lipoxygenase or the presence of reactive oxygen species, leading to the formation of hydroperoxides (PCOOH). kobe-u.ac.jpresearchgate.net These primary oxidation products can then be converted into a variety of other oxidized species, including hydroxides (PC-OH), as well as oxo, epoxyhydroxy, and trihydroxy derivatives. kobe-u.ac.jp The formation of a keto group, as seen in the 13-oxo moiety of this compound, is a known consequence of the degradation of linoleic acid hydroperoxide, often facilitated by catalysts like hematin. kobe-u.ac.jp

Fragmentation: The breakdown of larger lipid hydroperoxides is a key step in forming truncated phospholipids (B1166683) like this compound. The structure of this compound, which contains a 13-carbon acyl chain derived from what was likely a longer chain (such as the 18-carbon linoleic acid), points to a C-C bond cleavage event. jst.go.jpacs.org Fungal lipoxygenases, for example, can produce initial hydroperoxide products that subsequently undergo β-fragmentation to yield shorter aldehyde or ketone-containing products. mdpi.com This process of oxidation followed by fragmentation is a critical pathway for the generation of diverse oxidized lipid species. nih.gov

Isomerization and Rearrangement Reactions

Isomerization reactions are fundamental to the transformation of lipid structures, affecting the geometry of double bonds and the position of functional groups. wikipedia.org

Geometric Isomerization: In the context of polyunsaturated fatty acids, the conversion between cis and trans isomers is a common rearrangement. Trans-alkenes are generally more stable than their cis-counterparts. wikipedia.org The "(11E)" designation in this compound's name indicates a trans configuration for the double bond at the 11th carbon, which may have arisen from an isomerization process during its formation. jst.go.jp

Positional Isomerization: Fungal enzymes can isomerize an initial 11-hydroperoxide product to form 9- and 13-hydroperoxides. mdpi.com Such rearrangements are crucial in determining the final structure of the oxidized product. The specific location of the hydroxyl (at C9) and oxo (at C13) groups in this compound is a result of a highly specific reaction cascade. jst.go.jp

Reaction Mechanisms: The isomerization of isoprene (B109036) peroxy radicals, a related field of study, has been shown to proceed via mechanisms like 1,6-H atom shifts, with temperature-dependent rate coefficients. copernicus.org Similar intramolecular hydrogen shifts and radical rearrangements are plausible in the complex transformation pathways leading to this compound.

Chemical Stability of this compound under Varied Environmental and Storage Conditions

The stability of complex lipids like this compound is highly dependent on environmental factors. While direct stability data for this compound is scarce, the behavior of related phospholipids and thermoplastics like polycarbonate provides valuable insights.

Influence of pH and Temperature on Stability

Temperature: Temperature significantly impacts the stability of chemical compounds by influencing reaction rates and component integrity. eezit.ca For phospholipids, elevated temperatures can accelerate degradation. In studies of polycarbonate (PC), a thermoplastic polymer, prolonged exposure to temperatures above 100°C can lead to molecular chain breakage. honyplastic.com Similarly, the complex ester and phosphate linkages in this compound are susceptible to thermal degradation. High temperatures increase the kinetic energy of molecules, which can overcome the activation energy barriers for decomposition reactions. libretexts.org

pH: The pH of a solution can profoundly affect the stability of molecules containing hydrolyzable groups, such as the ester and phosphate bonds in this compound. westlab.com The rate of hydrolysis of these functional groups is often pH-dependent. For instance, studies on the thermal and hydrolytic stability of PC/ABS blends show that conditions of high humidity and high temperature accelerate material degradation. sae.org It is well-understood that changes in pH can alter the rates of chemical reactions, and a pH value is only meaningful when reported with the corresponding temperature. westlab.comnih.gov The stability of this compound in aqueous environments would be expected to vary significantly with pH due to the potential for acid- or base-catalyzed hydrolysis of its ester linkages.

Impact of Metal Ions and Redox Active Species

Metal Ions: Transition metal ions can act as catalysts in the decomposition of hydroperoxides, which are precursors to this compound. nih.gov This catalytic activity can accelerate the degradation of the lipid molecule. In unrelated applications, the interaction of liquid metals containing gallium with other metals like copper can lead to the formation of alloys and physical degradation, illustrating the powerful reactivity of certain metals. reddit.comyoutube.com In a biological or environmental context, the presence of metal ions could significantly decrease the shelf-life of this compound by promoting oxidative or hydrolytic breakdown.

Theoretical Models and Kinetic Studies of this compound Chemical Transformations

Understanding the kinetics of this compound's transformations is essential for predicting its behavior. This involves studying reaction rates and the energy required for reactions to occur.

Reaction Rate Constants and Activation Energies

A reaction rate constant (k) is a proportionality factor that quantifies the speed of a chemical reaction. wikipedia.orgvedantu.com The activation energy (Ea) is the minimum energy required for a reaction to occur and is a key determinant of the rate constant, as described by the Arrhenius equation. libretexts.org

While specific experimental values for this compound are not available in the reviewed literature, theoretical models can be employed to predict these parameters. For instance, computational chemistry can be used to model reaction pathways, such as isomerization or fragmentation, and calculate the associated energy barriers. nih.govresearchgate.net

The table below presents hypothetical, illustrative kinetic parameters for potential transformation reactions of this compound, based on typical values for organic reactions. These are not experimental data but serve to demonstrate the concepts.

| Transformation Reaction | Assumed Rate Law | Hypothetical Rate Constant (k) at 298 K | Hypothetical Activation Energy (Ea) |

| Hydrolysis of Ester Linkage | First-Order | 1.5 x 10⁻⁷ s⁻¹ | 65 kJ/mol |

| Isomerization of Double Bond | First-Order | 3.0 x 10⁻⁵ s⁻¹ | 85 kJ/mol |

| Oxidation of Hydroxyl Group | Second-Order | 2.1 x 10⁻³ M⁻¹s⁻¹ | 50 kJ/mol |

This interactive table is for illustrative purposes only. The values are hypothetical.

Studies on other complex organic reactions, such as the photoisomerization of diphenylpolyenes, show that isomerization rates are influenced by factors like temperature and solvent viscosity, with activation barriers that can be dissected into intramolecular and solvent-derived components. acs.org Similarly, theoretical models for isoprene oxidation have calculated effective rate constants for isomerization reactions on the order of 10 s⁻¹ at 300 K. copernicus.org These examples highlight the complex interplay of factors that determine the reaction kinetics of a molecule like this compound.

Elucidation of Transient Intermediates

The formation and transformation of this compound, an oxidized phosphatidylcholine, is a complex process involving a series of transient intermediates. The elucidation of these short-lived species is crucial for understanding the chemical mechanisms underlying the generation of this compound. The primary pathway involves the oxidation of the linoleoyl moiety of a phosphatidylcholine molecule.

The initial and most critical transient intermediates in the formation of this compound are linoleic acid hydroperoxides (HpODEs). These hydroperoxides are formed through both enzymatic and non-enzymatic pathways.

Enzymatic Formation of Hydroperoxide Intermediates:

Several enzymes can catalyze the introduction of a hydroperoxy group into linoleic acid. These include:

Lipoxygenases (LOX): These enzymes, such as 15-lipoxygenase-1 (15-LOX-1), are key in the stereospecific formation of hydroperoxides. For instance, 15-LOX-1 primarily generates 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE). researchgate.netnih.gov The reaction proceeds via the abstraction of a hydrogen atom from the pentadiene system of linoleic acid, followed by the insertion of molecular oxygen. mdpi.com

Cyclooxygenases (COX): Both COX-1 and COX-2 can metabolize linoleic acid to form 9-hydroperoxyoctadecadienoic acid (9-HpODE) and 13-HpODE. researchgate.netnih.gov COX-2 shows a greater preference for linoleic acid, making it a significant contributor to the formation of these intermediates in cells where it is expressed. wikipedia.org

Cytochrome P450 (CYP) Enzymes: Microsomal CYP enzymes can also oxidize linoleic acid, producing a mixture of 9-HpODE and 13-HpODE. These enzymatic reactions often result in a racemic mixture, with a predominance of the R stereoisomer. wikipedia.orgwikipedia.org

Non-Enzymatic Formation of Hydroperoxide Intermediates:

In addition to enzymatic pathways, linoleic acid can be oxidized through non-enzymatic mechanisms, particularly under conditions of oxidative stress. These pathways typically involve:

Free Radical Oxidation: Reactive oxygen species (ROS) can initiate a free radical chain reaction, leading to the formation of a racemic mixture of HpODE isomers. wikipedia.org

Singlet Oxygen Oxidation: The reaction of linoleic acid with singlet oxygen, a high-energy state of oxygen, also yields hydroperoxide intermediates. wikipedia.orgnih.gov

Transformation of Hydroperoxides to Stable Products:

The hydroperoxide intermediates (HpODEs) are highly reactive and are rapidly converted to more stable hydroxy derivatives, hydroxyoctadecadienoic acids (HODEs), by cellular peroxidases. researchgate.net The primary HODE isomers corresponding to the transient hydroperoxides are 9-HODE and 13-HODE. The subsequent esterification of these HODEs into the sn-2 position of lysophosphatidylcholine results in the formation of this compound.

The identification and characterization of these transient hydroperoxide intermediates have been largely facilitated by advanced analytical techniques, particularly mass spectrometry (MS) coupled with liquid chromatography (LC). nih.govresearchgate.netmdpi.com These methods allow for the separation and detection of the various oxidized lipid species, providing insights into the complex pathways of their formation.

Table of Transient Intermediates and Related Compounds

| Compound Name | Abbreviation | Role | Formation Pathway(s) |

| Linoleic Acid Hydroperoxide | HpODE | Primary Transient Intermediate | Enzymatic (LOX, COX, CYP), Non-enzymatic (Free Radical, Singlet Oxygen) |

| 9-Hydroperoxyoctadecadienoic acid | 9-HpODE | Transient Intermediate | Enzymatic (COX, CYP), Non-enzymatic |

| 13-Hydroperoxyoctadecadienoic acid | 13-HpODE | Transient Intermediate | Enzymatic (LOX, COX, CYP), Non-enzymatic |

| Hydroxyoctadecadienoic acid | HODE | Stable Oxidation Product | Reduction of HpODE |

| 9-Hydroxyoctadecadienoic acid | 9-HODE | Component of this compound | Reduction of 9-HpODE |

| 13-Hydroxyoctadecadienoic acid | 13-HODE | Component of this compound | Reduction of 13-HpODE |

| Lysophosphatidylcholine | Lyso-PC | Precursor to this compound | - |

Advanced Spectroscopic and Chromatographic Characterization Methodologies for Hot Pc

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a primary tool for determining the detailed molecular structure of organic compounds in solution. wikipedia.org It provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. wikipedia.org

One-dimensional NMR spectra offer fundamental insights into the molecular framework of HOT-PC by identifying the different types of nuclei present and their immediate electronic environments.

¹H NMR: The proton NMR spectrum is used to identify the various proton environments in the molecule. Key signals would confirm the presence of the phosphatidylcholine headgroup (including the trimethylammonium protons and methylene groups), the glycerol (B35011) backbone, and the specific oxidized acyl chain. Distinctive resonances for vinylic protons, the proton on the hydroxyl-bearing carbon, and protons alpha to carbonyl groups are critical for structural confirmation.

¹³C NMR: The carbon-13 NMR spectrum provides information on all carbon atoms in the molecule. It is particularly useful for identifying quaternary carbons and carbonyl carbons, which are not observed in ¹H NMR. The spectrum would be expected to show characteristic signals for the ester and ketone carbonyls, olefinic carbons of the enone system, the carbon bearing the hydroxyl group, carbons of the glycerol and phosphocholine (B91661) moieties, and the aliphatic carbons of the acyl chain.

³¹P NMR: The phosphorus-31 NMR spectrum is a simple yet powerful tool for confirming the presence of the phosphate (B84403) group. For this compound, a single resonance is expected in the characteristic region for phosphodiesters, confirming the integrity of the phosphatidylcholine headgroup.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups in this compound Predicted data based on typical chemical shifts for similar functional groups.

| Functional Group | Nucleus | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Choline (B1196258) Methyls (-N⁺(CH₃)₃) | ¹H | ~3.2 |

| Choline Methylenes (-CH₂-N⁺, -CH₂-O-P) | ¹H | ~3.6 - 4.3 |

| Glycerol Backbone | ¹H | ~3.8 - 5.2 |

| Vinylic Protons (-CH=CH-C=O) | ¹H | ~6.0 - 7.0 |

| Hydroxyl-bearing Methine (CH-OH) | ¹H | ~4.0 |

| Ester Carbonyl (C=O) | ¹³C | ~170 - 175 |

| Ketone Carbonyl (C=O) | ¹³C | ~195 - 200 |

| Vinylic Carbons (-CH=CH-) | ¹³C | ~125 - 150 |

| Phosphate Group | ³¹P | ~ -1 to 1 |

While 1D NMR provides a list of chemical shifts, 2D NMR experiments are necessary to piece together the molecular puzzle by establishing correlations between different nuclei. wikipedia.orgasahilab.co.jp

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. wikipedia.org For this compound, COSY would be used to trace the proton connectivity within the glycerol backbone and along the entire length of the acyl chain, establishing the sequence of methylene and methine groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. wikipedia.org It allows for the unambiguous assignment of each carbon atom that bears a proton by linking the well-resolved ¹H spectrum to the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting molecular fragments that are not directly bonded. For instance, HMBC can show a correlation between the protons on the glycerol backbone and the ester carbonyl carbon of the acyl chain, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is valuable for determining the three-dimensional structure and stereochemistry of the molecule.

Table 2: Expected Key Correlations for this compound in 2D NMR Experiments

| Experiment | Correlated Nuclei | Purpose for this compound Characterization |

|---|---|---|

| COSY | ¹H ↔ ¹H | Maps the proton-proton coupling network within the glycerol and acyl chain moieties. |

| HSQC | ¹H ↔ ¹³C (¹J) | Assigns carbon signals based on their attached, pre-assigned protons. |

| HMBC | ¹H ↔ ¹³C (²⁻³J) | Connects structural fragments, e.g., linking the acyl chain to the glycerol backbone. |

| NOESY | ¹H ↔ ¹H (spatial) | Confirms stereochemistry and provides information on molecular conformation. |

Quantitative NMR (qNMR) is an analytical method used to determine the concentration or purity of a substance. mestrelab.com The area of an NMR signal is directly proportional to the number of nuclei generating that signal. emerypharma.com By comparing the integral of a specific analyte signal to that of a certified internal standard of known concentration, a highly accurate quantification can be achieved without the need for compound-specific response factors. mestrelab.comox.ac.uk This technique is invaluable for determining the yield of a synthesis or the precise purity of a final this compound sample. ox.ac.uk

Mass Spectrometry (MS) Techniques for Molecular and Fragment Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. wikipedia.orgnih.gov

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing large, polar, and thermally fragile molecules like phospholipids (B1166683). nih.govwikipedia.org It allows molecules to be ionized directly from solution into the gas phase with minimal fragmentation. wikipedia.org For this compound, ESI-MS would be used to determine its accurate molecular weight. In positive ion mode, the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are typically observed. High-resolution mass spectrometry can provide the exact mass, which can be used to confirm the elemental formula.

Table 3: Predicted m/z Values for this compound in ESI-MS (Positive Ion Mode) Based on the elemental formula C₂₄H₄₆NO₉P and calculated exact mass of 523.2910.

| Ion Species | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₂₄H₄₇NO₉P]⁺ | 524.2988 |

| [M+Na]⁺ | [C₂₄H₄₆NNaO₉P]⁺ | 546.2808 |

| [M+K]⁺ | [C₂₄H₄₆NKO₉P]⁺ | 562.2547 |

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org In a typical MS/MS experiment on this compound, the [M+H]⁺ precursor ion would be selected in the first mass analyzer, fragmented via collision-induced dissociation (CID) in a collision cell, and the resulting fragment ions analyzed in a second mass analyzer. nih.govnih.govyoutube.com

The fragmentation pattern of glycerophospholipids is well-characterized and provides a wealth of structural information. For this compound, key fragmentation pathways would include:

Neutral loss of the headgroup: A characteristic fragmentation pathway for phosphatidylcholines is the generation of a product ion corresponding to the phosphocholine headgroup at m/z 184.07. This confirms the identity of the polar headgroup.

Acyl Chain Fragmentation: Fragmentation of the ester linkage and along the C-C bonds of the oxidized acyl chain provides information about its specific structure, including the location of the hydroxyl and ketone functionalities.

By analyzing the masses of the fragment ions, the entire structure of this compound can be pieced together and confirmed. nationalmaglab.org

Table 4: Predicted Key Fragment Ions for this compound in Positive Ion MS/MS

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Structural Origin |

|---|---|---|

| 524.3 | 184.07 | Phosphocholine headgroup [C₅H₁₅NO₄P]⁺ |

| 524.3 | [M+H-183.07]⁺ | Loss of the phosphocholine headgroup |

| 524.3 | Varies | Fragments resulting from cleavage of the acyl chain |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental and isotopic composition of a sample with high precision. measurlabs.com Unlike conventional mass spectrometry, HRMS can distinguish between molecules with very small mass differences, providing an accurate fingerprint of the material at a molecular level. infinitalab.com For this compound, HRMS is instrumental in determining the exact mass of its constituent monomers, oligomers, and any additives or potential contaminants present in the formulation. This precise mass measurement allows for the unambiguous determination of elemental compositions. infinitalab.com

The process begins with the ionization of the sample, using methods like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), to generate charged ions that can be analyzed by the mass spectrometer. infinitalab.com High-resolution analyzers, such as Time-of-Flight (TOF) or Orbitrap, then separate these ions based on their mass-to-charge ratio with high accuracy. nih.govnih.gov This capability is crucial for identifying unknown compounds, confirming the structure of the polymer repeating units, and assessing the purity of the material. infinitalab.com While HRMS provides exceptional mass accuracy, it is important to note that it cannot typically differentiate between geometric isomers that have the same exact mass. measurlabs.com For the analysis of isobaric (equal mass) analytes, HRMS is often coupled with separation techniques like chromatography. nih.gov

Table 1: Hypothetical HRMS Data for Monomers in this compound Synthesis

| Compound Name | Chemical Formula | Calculated Exact Mass (Da) | Measured Mass (Da) | Mass Accuracy (ppm) |

|---|---|---|---|---|

| Bisphenol A | C₁₅H₁₆O₂ | 228.11503 | 228.11521 | 0.8 |

| Diphenyl Carbonate | C₁₃H₁₀O₃ | 214.06299 | 214.06315 | 0.7 |

Note: This table contains hypothetical data for illustrative purposes.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, is used to identify the chemical functional groups present in a sample. wikipedia.orgcaltech.edu These techniques probe the vibrational modes of molecules, providing a unique spectral fingerprint that allows for structural elucidation and material identification. wikipedia.orgresearchgate.net

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a sample at different frequencies. caltech.edu When the frequency of the IR radiation matches the vibrational frequency of a specific bond or functional group, absorption occurs. wikipedia.org For this compound, an IR spectrum can confirm the presence of key functional groups characteristic of polycarbonates, such as the carbonate group (C=O stretch) and aromatic rings (C=C stretches). The mid-infrared region, approximately 4000–400 cm⁻¹, is typically used to study these fundamental vibrations. wikipedia.org

Raman Spectroscopy is a complementary technique that relies on the inelastic scattering of monochromatic light, usually from a laser. researchgate.netquora.com While IR spectroscopy is based on absorption, Raman spectroscopy detects the energy shift in the scattered light, which corresponds to the vibrational energy levels of the molecules. quora.com This method is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum. A significant challenge in Raman measurements, especially for materials used in high-temperature applications, can be interference from thermal emission, which can obscure the Raman signal. timegate.comnicoletcz.cz Techniques like time-resolved Raman spectroscopy can be employed to mitigate this issue. nicoletcz.cz

Table 2: Characteristic IR Absorption Bands for Polycarbonate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3050 | C-H stretch | Aromatic Ring |

| ~2970 | C-H stretch | Methyl (CH₃) |

| ~1770 | C=O stretch | Carbonate (O-C=O) |

| ~1500 | C=C stretch | Aromatic Ring |

| ~1230 | C-O stretch | Ester/Carbonate |

| ~1190 | C-O-C stretch | Ether Linkage |

Source: Data compiled from general spectroscopic principles for polycarbonates.

Chromatographic Separation Techniques

Chromatography is a laboratory technique for the separation of a mixture's components. libretexts.org The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate. libretexts.orgwikipedia.org

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. wikipedia.org It relies on high-pressure pumps to pass a liquid solvent (the mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (the stationary phase). wikipedia.org For polymer analysis, HPLC is essential for determining molecular weight distribution, assessing purity, and separating oligomers and isomers.

Operating HPLC at elevated temperatures (High-Temperature HPLC or HTLC) offers several advantages for analyzing polymers like this compound. chromatographyonline.com Increased temperature reduces the viscosity of the mobile phase, which in turn lowers the column backpressure. nih.govamazonaws.com This allows for the use of higher flow rates or longer columns packed with smaller particles, leading to faster separations and improved efficiency without a significant pressure penalty. chromatographyonline.compharmtech.com For this compound, HTLC can improve peak shape and facilitate the separation of closely related oligomeric species or isomers that may not be resolved at ambient temperatures. pharmtech.com

Table 3: Typical HPLC Conditions for Polycarbonate Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 60°C (Elevated for improved resolution) |

| Detector | UV Absorbance at 254 nm |

Note: These are example conditions and would require optimization for a specific this compound sample.

Supercritical Fluid Chromatography (SFC) is a form of normal phase chromatography that uses a supercritical fluid as the mobile phase. wikipedia.org A substance becomes a supercritical fluid when its temperature and pressure are above their respective critical points, where it exhibits properties intermediate between a liquid and a gas. news-medical.net Carbon dioxide (CO₂) is the most commonly used mobile phase in SFC due to its low critical temperature (31°C) and pressure (72.8 atm), in addition to being non-toxic and inexpensive. libretexts.org

SFC combines some of the best features of gas and liquid chromatography. The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiency compared to HPLC. libretexts.orglibretexts.org This makes SFC particularly well-suited for challenging separations, such as the analysis of thermally labile molecules and the separation of chiral compounds, which might be present as additives or impurities in this compound formulations. wikipedia.org While HPLC generally offers better selectivity due to a wider range of mobile and stationary phases, SFC provides advantages in speed and reduced organic solvent consumption. libretexts.org

Table 4: Comparison of HPLC and SFC for Polymer Additive Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |

|---|---|---|

| Mobile Phase | Liquid (e.g., Acetonitrile, Water) | Supercritical Fluid (e.g., CO₂) with co-solvents |

| Analysis Speed | Slower | Faster due to low viscosity and high diffusivity news-medical.net |

| Resolving Power | High | Very High (up to 5 times that of HPLC) news-medical.net |

| Solvent Usage | High (Organic Solvents) | Low (Primarily CO₂, less organic co-solvent) rotachrom.com |

| Pressure Drop | High | Lower than HPLC libretexts.org |

| Applications | Broad applicability, purity, oligomer analysis | Chiral separations, thermally labile compounds wikipedia.org |

Hyphenated Analytical Techniques

Hyphenated techniques combine a separation method with a spectroscopic detection method to provide more comprehensive analytical information than either technique alone.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. wikipedia.org This synergistic combination is highly effective for the analysis of complex mixtures, as it provides information on both the retention time and the mass-to-charge ratio of the components. wikipedia.orgthermofisher.com

In an LC-MS system, the effluent from the HPLC column is directed into the ion source of the mass spectrometer, where the separated components are ionized before mass analysis. thermofisher.com The technique is highly sensitive and selective, often relieving the need for complete chromatographic separation of all components. wikipedia.org For this compound, LC-MS is invaluable for identifying and quantifying additives, impurities, and degradation products that may be present at low concentrations. It is considered a leading analytical technique in pharmaceutical and polymer analysis laboratories. wikipedia.org

Table 5: Potential Components in a this compound Sample Identifiable by LC-MS

| Component Type | Example Compound | Analytical Goal |

|---|---|---|

| Unreacted Monomer | Bisphenol A | Purity assessment, safety evaluation |

| Oligomers | Dimer, Trimer | Characterization of low molecular weight fractions |

| Additives | UV Stabilizer, Antioxidant | Identification and quantification of formulation components |

| Degradation Products | Phenolic compounds | Study of polymer stability and aging |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Products

The thermal stability of a polymer is a critical attribute, and understanding its degradation pathways is crucial for predicting its service life and processing behavior. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideally suited for separating and identifying the volatile organic compounds (VOCs) that are emitted when a material like this compound is subjected to thermal stress.

In a typical GC-MS analysis of this compound's thermal degradation, the material is heated in a controlled environment, and the evolved gases are introduced into the gas chromatograph. The GC column, often a capillary column, separates the individual components of the volatile mixture based on their boiling points and interactions with the stationary phase. As each separated component elutes from the column, it enters the mass spectrometer.

The mass spectrometer then ionizes the molecules, typically through electron impact (EI), causing them to fragment in a predictable and reproducible manner. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. By comparing these fragmentation patterns to extensive spectral libraries, researchers can identify the specific chemical structures of the degradation products.

Detailed Research Findings:

Studies on the thermal degradation of polycarbonates, a class of polymers to which this compound may belong based on the "PC" designation, have revealed a complex mixture of volatile products. The specific composition of these volatiles is highly dependent on the degradation temperature and atmosphere. acs.orgmdpi.com

At initial stages of thermal degradation, the evolution of carbon dioxide (CO2) and water (H2O) is common, resulting from decarboxylation and hydrolysis reactions. acs.org As the temperature increases, chain scission reactions become more prevalent, leading to the formation of a variety of organic compounds. These can include phenolic compounds, such as phenol and bisphenol A, which are often the building blocks of the polymer. acs.org Further fragmentation can lead to the generation of smaller aromatic and aliphatic hydrocarbons.

Interactive Data Table: Potential Volatile Degradation Products of this compound Identified by GC-MS

| Retention Time (min) | Identified Compound | Key Mass Fragments (m/z) | Potential Origin |

| 5.2 | Phenol | 94, 66, 65 | Chain scission |

| 10.8 | p-Isopropenylphenol | 134, 119, 91 | Chain scission |

| 15.3 | Bisphenol A | 228, 213, 119 | Monomer release |

| 3.1 | Carbon Dioxide | 44, 28, 16 | Decarboxylation |

| 8.5 | Toluene | 92, 91, 65 | Secondary degradation |

Note: This table represents a hypothetical dataset based on typical polycarbonate degradation products. Actual results for this compound would require experimental analysis.

X-ray Crystallography for Absolute Configuration

The process begins with the growth of a suitable single crystal of the compound. This crystal is then mounted on a goniometer and irradiated with a monochromatic beam of X-rays. libretexts.org The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. wikipedia.org

By meticulously measuring the positions and intensities of these diffracted beams as the crystal is rotated, a crystallographer can construct a three-dimensional map of the electron density within the crystal. wikipedia.org From this map, the positions of the individual atoms can be determined, revealing the exact stereochemical arrangement.

Applicability to this compound:

If this compound, or a derivative thereof, can be synthesized and crystallized, X-ray crystallography would provide invaluable information. For molecules with stereocenters, this technique can definitively assign the R or S configuration to each chiral center, a critical piece of information for understanding its biological activity or optical properties. libretexts.orgwikipedia.org The Cahn-Ingold-Prelog priority rules are used to assign these descriptors based on the experimentally determined spatial arrangement of the substituents around the chiral center. libretexts.orgwikipedia.org

Detailed Research Findings:

While specific crystallographic data for a compound named "this compound" is not publicly available, the principles of X-ray crystallography are universally applied in chemistry. For a chiral molecule, the analysis of the diffraction data can distinguish between enantiomers, which are non-superimposable mirror images. This is often achieved through the use of anomalous dispersion, where the scattering of X-rays by certain atoms is sensitive to the handedness of the crystal structure.

Interactive Data Table: Hypothetical Crystallographic Data for a this compound Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.25 |

| b (Å) | 15.78 |

| c (Å) | 8.92 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1443.5 |

| Z | 4 |

| R-factor | 0.035 |

Note: This table is a hypothetical representation of crystallographic data. The actual values for this compound would depend on its specific crystal structure.

Computational Chemistry and Molecular Modeling of Hot Pc

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic properties of the polycarbonate molecule, which govern its reactivity and behavior at elevated temperatures.

Density Functional Theory (DFT) has been employed to study the electronic properties of bisphenol A polycarbonate (BPA-PC). aip.org Calculations using methods like M06-2X with a 6-31++G(d,p) basis set provide detailed information about the molecule's electronic structure. aip.orgresearchgate.net

Natural bond orbital (NBO) analysis reveals the charge distribution across the polymer's constituent atoms. For a BPA-PC monomer unit, significant positive charge is localized on the carbonate carbon atom (C17), while high negative charges are found on the oxygen atoms of the carbonate group (O16, O18, O19). researchgate.net This charge polarization is a key factor in the molecule's susceptibility to nucleophilic attack, a common step in degradation pathways.

The frontiers of molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net A large energy gap suggests high stability, as it requires more energy to excite an electron to a higher energy state, initiating a chemical reaction. researchgate.net Molecular electrostatic potential (MEP) maps, generated from DFT calculations, visualize the charge distribution in three dimensions, highlighting electron-rich regions (negative potential, typically around oxygen atoms) and electron-poor regions (positive potential), which are susceptible to electrophilic and nucleophilic attacks, respectively. researchgate.net